molecular formula C13H18ClN5O3 B2664661 (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 946380-94-5

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2664661
CAS RN: 946380-94-5
M. Wt: 327.77
InChI Key: HTKWPMRDVTYSIX-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H18ClN5O3 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and characterization of purine derivatives, which share structural similarities with the specified compound. For instance, Šimo et al. (1995) describe the synthesis of [c,d]-fused purinediones, obtained through a four-step synthesis starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This study highlights methods for introducing diverse substituents into the purine ring system, potentially offering insights into the synthetic pathways that could be applicable to the compound (Šimo, Rybár, & Alföldi, 1995).

Structural Analysis and Supramolecular Interactions

Research on squaric acid derivatives by Prohens et al. (2017) demonstrates the importance of weak intermolecular interactions in the crystalline state of chemically complex structures. Although the core structure diverges from purines, the principles of supramolecular assembly through hydrogen bonding, π–π stacking, and ion-pair interactions could be relevant for understanding the behavior of complex purine derivatives in solid states (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).

Biological Activities and Potential Applications

The study of novel 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives by Raval et al. (2008) for thyroid hormone receptor selectivity presents an example of how structurally complex molecules could offer therapeutic potential. Although the core focus is on thyroid hormone receptors, the approach of evaluating receptor selectivity and biological activity could be applied to purine derivatives for potential therapeutic uses (Raval et al., 2008).

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O3/c1-7(14)4-5-19-9-10(16-12(19)15-6-8(2)20)18(3)13(22)17-11(9)21/h4,8,20H,5-6H2,1-3H3,(H,15,16)(H,17,21,22)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWPMRDVTYSIX-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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